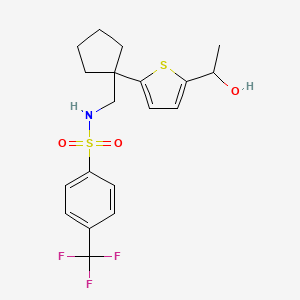

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3NO3S2/c1-13(24)16-8-9-17(27-16)18(10-2-3-11-18)12-23-28(25,26)15-6-4-14(5-7-15)19(20,21)22/h4-9,13,23-24H,2-3,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASLSOXEOPHZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its relevance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈F₃N₃O₂S

- Molecular Weight : 397.4 g/mol

- CAS Number : 2034343-66-1

The compound features a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted benzenesulfonamide moiety, which may contribute to its biological activity.

This compound is hypothesized to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The precise pathways of action remain to be fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Enzyme Inhibition Study :

A study conducted on a related compound demonstrated that it effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition was dose-dependent and showed promise for developing anti-inflammatory drugs. -

Antimicrobial Efficacy :

In vitro tests revealed that related thiophene-based compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests a similar potential for this compound.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs:

Q & A

Q. Optimization strategies :

- Vary temperature (60–80°C for coupling reactions), solvent polarity (DCM vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Monitor purity via HPLC and refine using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: Which spectroscopic techniques are most effective for characterizing its structure?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺) .

- X-ray crystallography : Resolve 3D conformation and confirm stereochemistry .

Advanced: How can researchers investigate the structure-activity relationship (SAR) to enhance its pharmacological profile?

Answer:

- Analog synthesis : Modify substituents (e.g., replace hydroxyethyl with other polar groups, vary cyclopentyl ring size) .

- Biological assays : Test enzyme inhibition (e.g., kinases), antimicrobial activity, or cytotoxicity (MTT assays) .

- Computational docking : Predict binding modes using AutoDock or Schrödinger Suite; compare with similar sulfonamides .

Advanced: What strategies resolve contradictions in reported biological activities of similar sulfonamides?

Answer:

- Standardized assays : Replicate studies using isogenic cell lines and fixed exposure times to control variables .

- Target validation : CRISPR/Cas9 knockout of putative targets to confirm mechanism .

- Meta-analysis : Cross-reference literature data (e.g., PubChem BioAssay) to identify trends .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity with ATP analogs) .

- Antimicrobial testing : Broth microdilution (MIC determination) .

- Cytotoxicity : MTT or Alamar Blue assays in cancer/normal cell lines .

Advanced: How can computational tools predict metabolic stability and toxicity?

Answer:

- ADMET prediction : Use SwissADME or ADMET Predictor to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

- Toxicity screening : QSAR models for hepatotoxicity; validate with in vitro hepatocyte assays .

Basic: What parameters ensure synthesis reproducibility?

Answer:

- Reaction control : Strict temperature (±2°C), anhydrous solvents (molecular sieves), and catalyst activation (e.g., degassing for Pd catalysts) .

- Analytical validation : Intermediate purity checks via TLC/HPLC; final compound characterization with melting point and elemental analysis .

Advanced: How to elucidate the compound’s binding mode to its target?

Answer:

- X-ray crystallography : Co-crystallize with purified protein (e.g., kinase domain) .

- SPR/BLI : Measure binding kinetics (ka/kd) using Biacore or Octet systems .

- Mutagenesis : Replace key binding residues (e.g., catalytic lysine) to assess activity loss .

Basic: How to purify this compound given its sulfonamide and thiophene groups?

Answer:

- Chromatography : Silica gel column with ethyl acetate/hexane (gradient elution) .

- Recrystallization : Use ethanol/water (1:1) for high-purity crystals .

- Ion-exchange : Exploit sulfonamide’s acidity for selective retention .

Advanced: What in vivo models evaluate efficacy and pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.